molecular formula C16H21N3O4S2 B12213601 N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12213601
M. Wt: 383.5 g/mol
InChI Key: JJZADZFAYVHOKE-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group. The substituents include a 4-(dimethylamino)phenyl moiety at position 3 and a 2-methoxyacetamide group at the ylidene position. Its molecular formula is C₁₉H₂₂N₃O₄S₂, with a molecular weight of 444.52 g/mol.

Properties

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C16H21N3O4S2/c1-18(2)11-4-6-12(7-5-11)19-13-9-25(21,22)10-14(13)24-16(19)17-15(20)8-23-3/h4-7,13-14H,8-10H2,1-3H3

InChI Key

JJZADZFAYVHOKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylamino group and the methoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may result in the formation of reduced derivatives.

Scientific Research Applications

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It may be used in biological assays to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogues from the evidence:

Compound Molecular Formula Substituents Key Functional Groups Reported Activity
Target compound C₁₉H₂₂N₃O₄S₂ 4-(Dimethylamino)phenyl, 2-methoxyacetamide Tetrahydrothienothiazole dione, sulfone, acetamide Not reported (inferred potential)
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide C₁₉H₂₀N₂O₅S₂ 2-Methoxyphenyl, 2-methoxyacetamide Same core, Z-isomer Not reported
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Varies (e.g., C₁₉H₁₅N₃O₇S) Thiazolidinedione, substituted phenoxy, acetamide Thiazolidinedione, methoxy, nitro/aryl groups Hypoglycemic (IC₅₀: 0.5–2.5 μM)
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide C₁₉H₁₅F₃N₂O₃S₂ 2,4-Difluorophenyl, 4-fluorophenylacetamide Fluorinated aryl groups, sulfone Not reported (fluorine enhances metabolic stability)

Key Observations

Core Structure Variations: The target compound shares the tetrahydrothienothiazole dione core with and compounds. However, substituents on the phenyl ring (dimethylamino vs. methoxy or fluoro) critically influence electronic properties and steric bulk.

Biological Activity :

  • While the target compound lacks direct activity data, analogues like 3c () with nitro and methoxy substituents exhibit hypoglycemic activity (IC₅₀: 1.2 μM). This suggests that the acetamide-thiazole scaffold may interact with peroxisome proliferator-activated receptors (PPAR-γ), a common target for antidiabetic drugs .

Synthetic Pathways: The synthesis of similar compounds (e.g., ) involves condensation of chloroacetylated intermediates with thiazolidinedione precursors in DMF, catalyzed by K₂CO₃. This method could theoretically apply to the target compound, with modifications for the dimethylamino substituent .

Spectroscopic and Analytical Data Comparison

Data from for compound 3c (a hypoglycemic analogue):

  • IR (cm⁻¹) : 3509 (N-H), 1667 (C=O), 611 (C-S).
  • ¹H NMR (δ ppm) : 3.8 (-OCH₃), 4.0 (CH₂), 6.9–7.5 (Ar-H), 8.1 (-C=CH).
  • MS : m/z 430.2 (M+1).

The target compound would likely show similar IR peaks for C=O and N-H, with distinct shifts in aromatic protons due to the dimethylamino group’s electron-donating effects.

Biological Activity

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a dimethylamino group , a phenyl ring , and a thiazole ring . Its molecular formula is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 368.42 g/mol. The structural diversity provided by these functional groups contributes to its varied biological activities.

Synthesis Methods

The synthesis typically involves several steps including:

  • Formation of the thiazole core through cyclization reactions.
  • Introduction of the dimethylamino group via nucleophilic substitution.
  • Final modifications to attach the methoxyacetamide moiety.

These methods can be adapted for both laboratory-scale and industrial-scale production.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in Gram-positive strains
FungiModerate antifungal activity against Candida species

Anticancer Activity

The compound has shown promising results in various cancer cell lines, particularly breast (MDA-MB-231) and liver (HepG2) cancer cells. The observed cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

  • IC50 Values :
    • MDA-MB-231: 1.0 µM
    • HepG2: 26.8 µM

These values indicate strong inhibitory effects on cancer cell viability, suggesting potential as an anticancer agent .

Case Studies

  • Study on MDA-MB-231 Cells :
    • The compound was tested at various concentrations (1 µM to 10 µM). At 1 µM, it completely inhibited colony formation.
    • Mechanistic studies indicated that it induced apoptosis through the mitochondrial pathway .
  • Study on HepG2 Cells :
    • The compound exhibited dose-dependent cytotoxicity with significant effects at concentrations as low as 5 µM.
    • Flow cytometry analysis revealed increased sub-G1 phase cells indicative of apoptosis .

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